Cas no 877170-76-8 (tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate)

Tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of indole-based compounds. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The 4-oxo-tetrahydroindole scaffold is valuable for constructing pharmacologically active molecules, including heterocyclic derivatives and bioactive indoles. This compound exhibits high purity and consistent reactivity, making it suitable for use in medicinal chemistry and drug discovery. Its well-defined structure allows for precise functionalization, enabling researchers to explore diverse synthetic pathways. The product is typically supplied as a crystalline solid, ensuring ease of handling and storage under standard laboratory conditions.
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate structure
877170-76-8 structure
Product Name:tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
CAS No:877170-76-8
MF:C13H17NO3
MW:235.278983831406
CID:844460
PubChem ID:53439110
Update Time:2025-10-30

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-Tetrahydro-4-oxo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester
    • tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
    • tert-butyl 4-oxo-4,5,6,7-tetrahydroindole-1-carboxylate
    • tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate
    • 1,1-Dimethylethyl 4,5,6,7-tetrahydro-4-oxo-1H-indole-1-carboxylate (ACI)
    • EN300-6478539
    • CS-M3342
    • SY347242
    • SCHEMBL1692228
    • XRYXQDYFSBOZFJ-UHFFFAOYSA-N
    • AKOS024463276
    • 877170-76-8
    • MFCD19440919
    • CKB17076
    • DTXSID00701727
    • DB-353053
    • tert-Butyl4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
    • CS-15012
    • 1-Boc-6,7-dihydro-1H-indol-4(5H)-one
    • Z1508715278
    • 1,5,6,7-tetrahydro-indol-4-one-1-carboxylic acid tert-butyl ester
    • tert-butyl 4,5,6,7-tetrahydro-4-oxoindole-1-carboxylate
    • MDL: MFCD19440919
    • Inchi: 1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3
    • InChI Key: XRYXQDYFSBOZFJ-UHFFFAOYSA-N
    • SMILES: O=C(N1C2=C(C(CCC2)=O)C=C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 235.121
  • Monoisotopic Mass: 235.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.3A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.17
  • Melting Point: 79-80℃
  • Boiling Point: 358.1±45.0 °C at 760 mmHg
  • Flash Point: 170.4±28.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Security Information

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tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  2 h, reflux
Reference
AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: Identification, SAR and pharmacological characterization
Vranesic, Ivo; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5790-5803

Production Method 2

Reaction Conditions
Reference
A DFT study on the formation of heterocycles via iodine(III)-promoted ring expansion reactions
Lussari, Natalia; et al, New Journal of Chemistry, 2022, 46(43), 20817-20827

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C → rt; 3 h, rt
1.3 Reagents: Water ;  rt
Reference
Iodine(III)-Promoted Ring Expansion Reactions: A Metal-Free Approach toward Seven-Membered Heterocyclic Rings
Khan, Ajmir ; et al, Asian Journal of Organic Chemistry, 2021, 10(10), 2549-2552

Production Method 4

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Imidazole ;  15 min, rt
Reference
C-H Activation as a Strategic Reaction: Enantioselective Synthesis of 4-Substituted Indoles
Davies, Huw M. L.; et al, Journal of the American Chemical Society, 2006, 128(4), 1060-1061

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Raw materials

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Amadis Chemical Company Limited
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(CAS:877170-76-8)tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Order Number:A10450
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:18
Price ($):555.0
Email:sales@amadischem.com

Additional information on tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate

Research Brief on tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate (CAS: 877170-76-8)

In recent years, the compound tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate (CAS: 877170-76-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its unique structural properties, serves as a key intermediate in the synthesis of various biologically active molecules. Its relevance spans across drug discovery, medicinal chemistry, and the development of novel therapeutic agents. This research brief aims to provide an overview of the latest advancements and applications associated with this compound, highlighting its potential in addressing unmet medical needs.

The structural framework of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate makes it a versatile building block in organic synthesis. Recent studies have demonstrated its utility in the construction of indole-based scaffolds, which are prevalent in many pharmacologically active compounds. Researchers have employed this compound in the synthesis of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. Its role in facilitating the development of these therapeutic candidates underscores its importance in modern drug discovery pipelines.

One of the most notable applications of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is its incorporation into the design of small-molecule inhibitors targeting specific enzymatic pathways. For instance, a recent study published in the Journal of Medicinal Chemistry detailed its use in the synthesis of selective inhibitors for cyclin-dependent kinases (CDKs). These inhibitors have shown promising results in preclinical models of cancer, suggesting potential for further clinical development. The compound's ability to act as a precursor in such high-value applications highlights its significance in the pharmaceutical industry.

Beyond its role in drug discovery, tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate has also been explored in the context of chemical biology. Researchers have utilized it as a probe to study enzyme mechanisms and protein-ligand interactions. Its stable yet reactive nature allows for precise modifications, making it an ideal candidate for structure-activity relationship (SAR) studies. These investigations have provided valuable insights into the molecular basis of various diseases, paving the way for the development of targeted therapies.

In conclusion, tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate (CAS: 877170-76-8) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its potential in drug discovery and chemical biology, positions it as a valuable asset in the quest for novel therapeutics. Ongoing research efforts are expected to further elucidate its applications and expand its utility in addressing complex medical challenges.

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Amadis Chemical Company Limited
(CAS:877170-76-8)tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
A10450
Purity:99%
Quantity:1g
Price ($):555.0
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